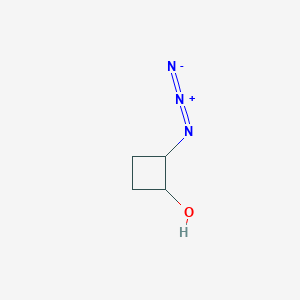
2-Azidocyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidocyclobutan-1-ol is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a cyclobutane ring with an azido group and a hydroxyl group attached, making it a versatile intermediate in organic synthesis and a subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Azidocyclobutan-1-ol involves the [2+2] cycloaddition reaction. This reaction typically uses alkenes and azides under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as copper(I) or photochemical activation to facilitate the cycloaddition process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety protocols due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 2-Azidocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be used.
Substitution: Reagents like triphenylphosphine (PPh3) in the Staudinger reaction are commonly employed.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, primary amines, and various substituted cyclobutane compounds.
Scientific Research Applications
2-Azidocyclobutan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azidocyclobutan-1-ol involves its ability to participate in various chemical reactions due to the presence of the azido and hydroxyl groups. The azido group can undergo cycloaddition reactions, forming triazoles in click chemistry, which are crucial in bioconjugation and drug development . The hydroxyl group can be modified to introduce additional functional groups, enhancing the compound’s versatility in synthesis.
Comparison with Similar Compounds
Cyclobutanol: Lacks the azido group, making it less reactive in certain chemical reactions.
2-Azidocyclopentanol: Contains a five-membered ring, which alters its chemical properties and reactivity.
2-Azidocyclohexanol: Features a six-membered ring, providing different steric and electronic effects compared to 2-Azidocyclobutan-1-ol.
Uniqueness: this compound is unique due to its four-membered ring structure, which introduces significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-azidocyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEOHLCBBQBZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
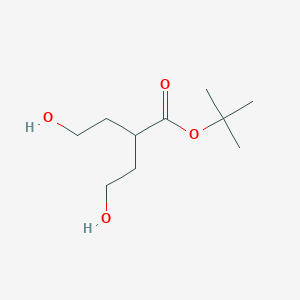
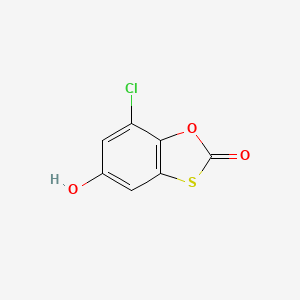

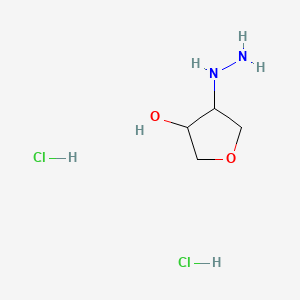

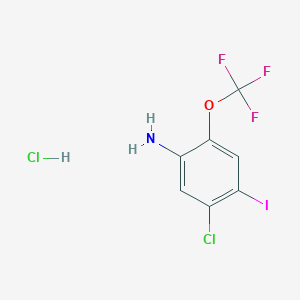
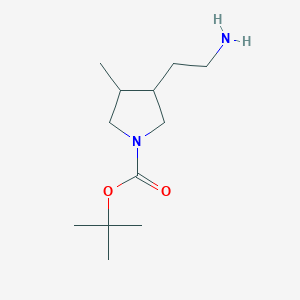
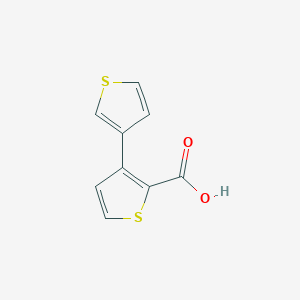

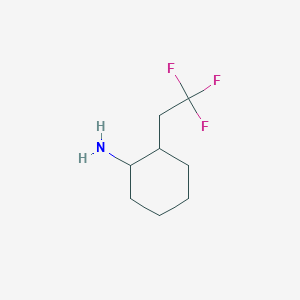
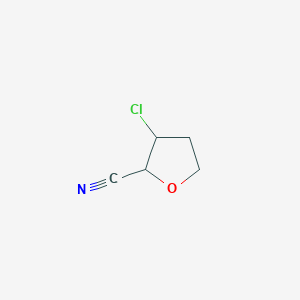
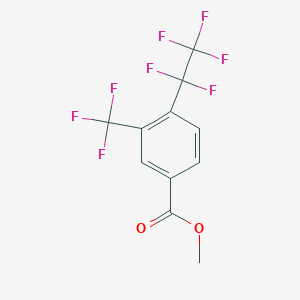
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

